

CHIR-124 Solubility & Stock Preparation

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Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

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The table below summarizes the solubility data and stock preparation information for **CHIR-124** from different suppliers.

Property	Selleckchem [1] [2]	MedChemExpress (MCE) [3]	Sigma-Aldrich [4]
Molecular Weight	419.91 [1] [2]	419.91 [3]	Information Missing
Solubility in DMSO	7 mg/mL (16.67 mM) [1] [2]	7.14 mg/mL (17.00 mM) [3]	2 mg/mL (clear) [4]
Solubility in Water	Insoluble [1] [2]	Information Missing	Information Missing
Solubility in Ethanol	Insoluble [1] [2]	Information Missing	Information Missing
Typical Stock Concentration	10 mM (in DMSO) [3]	10 mM (in DMSO) [3]	Information Missing
Critical Note	"Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." [1] [2]	"Hygroscopic DMSO has a significant impact on solubility... use newly opened DMSO" [3]	Information Missing

Working Concentrations & In Vivo Formulation

This table outlines the concentrations and formulations used in experimental models, as reported in the literature.

Experimental Model	Concentration / Dosage	Vehicle / Formulation	Citation
In Vitro (Cytotoxicity)	0 - 2350 nM (cell-type dependent) [1] [2]	Dissolved in DMSO and diluted in culture medium [1] [2]	[1] [2]
In Vivo (Mouse Xenograft)	10 mg/kg or 20 mg/kg [1] [5] [2]	Given orally in captisol [1] [2]	[1] [5] [2]
In Vivo (Suggested Formulation)	~1.69 mM (0.71 mg/mL) working solution [3]	Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [3]	[3]
In Vivo (Suggested Formulation)	~1.69 mM (0.71 mg/mL) working solution [3]	Protocol 2: 10% DMSO + 90% Corn Oil (for longer dosing) [3]	[3]

Troubleshooting FAQ Guide

Here are answers to some frequently asked questions regarding **CHIR-124** handling.

Q1: My **CHIR-124** is precipitating out of solution in aqueous cell culture media. What should I do?

- **Cause:** **CHIR-124** is inherently insoluble in water [1] [2]. Precipitation occurs when the stock solution in DMSO is added to the aqueous medium, causing the compound to come out of solution.
- **Solution:**
 - Ensure you are using **fresh, dry DMSO** to prepare your stock solution, as moisture absorption significantly reduces its dissolving power [1] [3].
 - When adding the stock to culture media, add it slowly and with vigorous vortexing or pipetting to ensure it is dispersed as much as possible.
 - The final concentration of DMSO in the cell culture medium should generally be kept below 0.1% to 0.5% to avoid cytotoxicity. Verify that your dilution factor is appropriate.

Q2: How can I prepare a solution for in vivo studies, given its poor solubility?

- **Cause:** Direct dissolution in saline or water is not feasible.
- **Solution:** Use a validated in vivo formulation. As shown in the table above, one effective vehicle is **captisol** [1] [2]. Alternative protocols from suppliers suggest using a homogeneous suspension in 0.5% CMC-Na [1] or a clear solution prepared with a mixture of DMSO, PEG300, Tween-80, and saline [3]. Always include a vehicle control group in your experimental design.

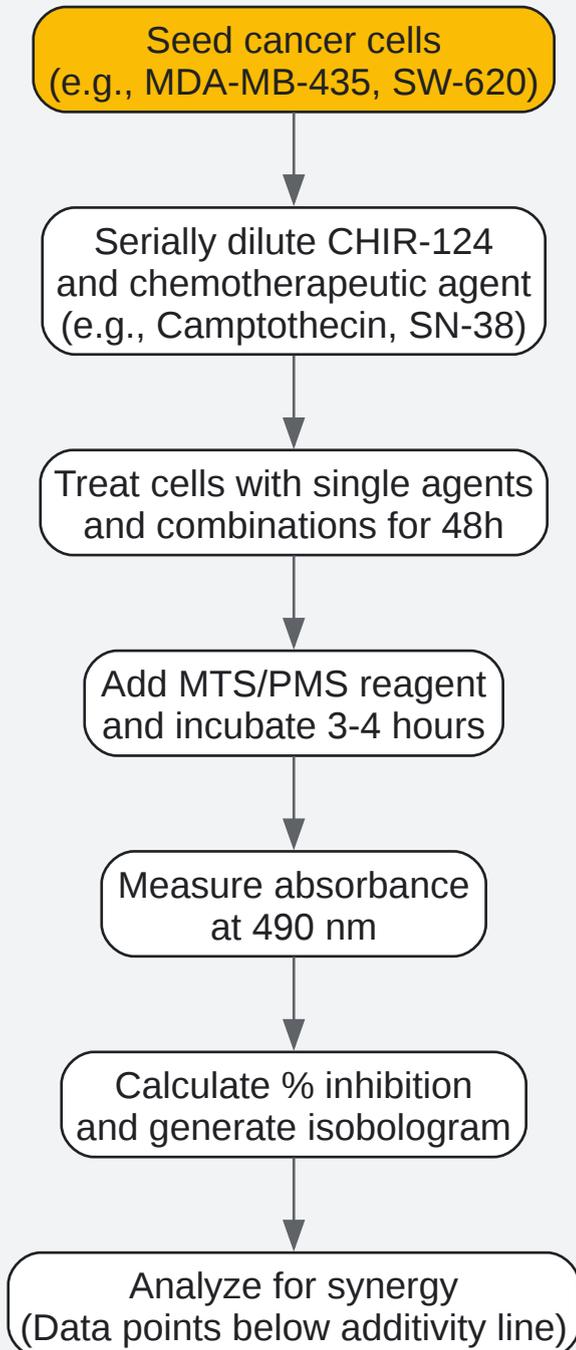
Q3: The reported solubility values from different suppliers vary. Which one should I trust?

- **Cause:** Slight batch-to-batch variations and different internal testing methods can lead to minor differences in reported solubility [2].
- **Solution:** The consistent message is that **CHIR-124** has limited but sufficient solubility in fresh, dry DMSO for stock preparation. Use the values as a guideline. Start with the lower reported concentration (e.g., 7 mg/mL) and gently warm the tube if needed to fully dissolve. Avoid sonication for extended periods as it may heat the DMSO excessively.

Experimental Protocol: In Vitro Synergy Study

The following diagram and protocol outline a key experiment demonstrating how **CHIR-124** synergizes with a topoisomerase I poison to inhibit cancer cell growth, as detailed in the search results [1] [5] [2].

In Vitro Synergy Assay Workflow with CHIR-124



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Detailed Methodology [1] [2]:

- **Cell Lines:** Use p53-mutant cancer cell lines such as MDA-MB-231, MDA-MB-435 (breast carcinoma), SW-620, or COLO 205 (colon carcinoma) in log-phase growth.
- **Plating:** Plate cells into 96-well microplates.

- **Drug Treatment:**
 - **CHIR-124:** Serially dilute **CHIR-124** in the presence of several different concentrations of the topoisomerase I poison (e.g., Camptothecin or its active metabolite SN-38).
 - **Control:** Also serially dilute the chemotherapeutic agent alone.
 - Add the drugs to cells and incubate at 37°C for 48 hours. Perform each treatment condition in triplicate.
- **Viability Assay:** Monitor cell proliferation using the MTS assay. Add MTS inner salt to the plates and incubate for another 3 hours. Measure the absorbance at 490 nm on a plate reader.
- **Data Analysis:**
 - Calculate the concentrations of each drug alone and in combination required to produce 50% inhibition (IC50).
 - Plot these concentrations on an isobologram. The principle of **Loewe additivity** is used (where a diagonal line represents an additive effect).
 - **Synergy** is indicated when the data points for the combination fall **below** the additivity line. Antagonism is indicated if points fall above the line.

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References

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